Tert-butyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with various substrates . For instance, a compound with a similar structure was synthesized by the reaction of ethyl (E)-2-((5-(4-methoxyphenyl)-2-oxofuran-3(2H)-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with potassium tert-butoxide .Physical and Chemical Properties Analysis
The physical and chemical properties of “Tert-butyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate” are not well-documented .Scientific Research Applications
Synthesis of Biologically Active Compounds
The compound serves as an intermediate in the synthesis of biologically active compounds, such as omisertinib (AZD9291), highlighting its importance in pharmaceutical research and development. The synthesis process involves multiple steps, including acylation, nucleophilic substitution, and reduction, with an emphasis on optimizing the yield and confirming the structure of the synthesized compounds through MS and 1HNMR techniques (Zhao, Guo, Lan, & Xu, 2017).
Development of Novel Synthetic Methods
Research also focuses on the development of novel synthetic methods using this compound as an intermediate. For instance, a study on the synthesis of enantiomerically pure β-amino acids highlights the use of tert-butyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate derivatives in creating complex amino acids, which are crucial in the synthesis of peptides and proteins. This process involves several key steps, including acylation, annulation, and stereoselective reactions, demonstrating the compound's utility in creating structurally and functionally diverse molecules (Lakner, Chu, Negrete, & Konopelski, 2003).
Application in Solid-Phase Peptide Synthesis
Another application is found in the field of solid-phase peptide synthesis, where derivatives of this compound are used as linkers. This application underscores the compound's role in facilitating the synthesis of sensitive peptides, benefiting from its high acid lability which is crucial for the cleavage and purification of peptides (Isidro-Llobet, Boas, Jensen, Álvarez, & Albericio, 2008).
Contribution to Material Science
The compound's applications extend beyond pharmaceuticals into materials science. For example, it has been used in the synthesis of dendritic macromolecules with stiff, hydrocarbon interiors. This research explores the transformation of tert-butyl esters to carboxylic acids through a solid-state thermolytic process, contributing to the development of materials with unique solubility and functional properties (Pesak, Moore, & Wheat, 1997).
Role in Analytical Chemistry
Furthermore, the compound is involved in analytical chemistry applications, particularly in the profiling of metabolites. Its derivatives have been used in the gas-chromatographic profiling method for the determination of catecholamine metabolites, demonstrating the compound's utility in the diagnosis and monitoring of various diseases and conditions (Muskiet, Stratingh, Stob, & Wolthers, 1981).
Mechanism of Action
Target of Action
This compound may have potential interactions with various biological receptors due to its structural similarity with other indole derivatives .
Mode of Action
Indole derivatives, which share structural similarities, are known to bind with high affinity to multiple receptors, influencing various biological activities .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-16(2,3)20-15(18)13-12(9-21-14(13)17)10-5-7-11(19-4)8-6-10/h5-9H,17H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CALDLPBXNRYYLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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